12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Description
Properties
IUPAC Name |
12-(4-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAMOQWZBCSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 9,9-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted acridine derivatives .
Scientific Research Applications
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with biological molecules. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This property makes it a potential anticancer agent. Additionally, it may inhibit specific enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Key Differences :
- Synthetic Routes: Acridinones may require tailored catalysts or starting materials (e.g., amines), while xanthenones are often synthesized via three-component reactions of aldehydes, 2-naphthol, and cyclic 1,3-diketones .
Target Compound
While direct synthesis details are scarce, analogous acridinones are synthesized via multi-component reactions. For example, 9,9-dimethyl-12-p-tolyl-acridinone derivatives are prepared using naphthol analogs and aldehydes under acidic conditions .
Xanthenone Derivatives
- Catalytic Systems: Surfactants: Tetradecyltrimethylammonium bromide enables room-temperature synthesis of 12-(4-chlorophenyl)-9,9-dimethyl-xanthenone in water . Heteropoly Acids (PWA): Phosphotungstic acid (5 mol%) yields 92% of 12-(4-chlorophenyl)-xanthenone under solvent-free conditions at 60°C . Ionic Liquids: [NMP]H₂PO₄ achieves 88% yield of 12-(4-bromophenyl)-xanthenone in 20 minutes at 80°C .
Comparison: Acridinones may require harsher conditions or nitrogen-containing precursors, whereas xanthenones benefit from diverse green chemistry approaches.
Physical and Chemical Properties
| Property | Target Acridinone | 4-Chlorophenyl Xanthenone | 4-Bromophenyl Acridinone Analogue |
|---|---|---|---|
| Molecular Weight | 387.9 | 383.8 | 432.0 |
| Melting Point | Not reported | 181–183 | Not reported |
| IR Spectral Features | Not available | C=O (1652 cm⁻¹), Ar (1594 cm⁻¹) | C=O (1652 cm⁻¹), Br (698 cm⁻¹) |
| Stability | Discontinued commercially | Stable under standard conditions | Synthesized in high purity |
Biological Activity
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a synthetic compound that belongs to the class of xanthene derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antiviral, and potential anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Synthesis and Structural Characterization
The compound can be synthesized using a three-component reaction involving 4-chlorobenzaldehyde, 2-naphthol, and 5,5-dimethylcyclohexane-1,3-dione. The synthesis typically yields high purity products with good yields under mild conditions. For example, one study reported a yield of 92% using 12-tungstophosphoric acid as a catalyst in solvent-free conditions .
Antitumor Activity
Recent studies have indicated that xanthene derivatives possess significant antitumor properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that the compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of around 20 µM .
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of this compound have also been investigated:
- Antibacterial Activity : The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
- Antifungal Activity : It also demonstrated antifungal activity against Candida albicans with an MIC of 25 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of xanthene derivatives is well-documented:
- In Vivo Studies : Animal models treated with the compound showed reduced paw edema in carrageenan-induced inflammation models. The reduction was statistically significant compared to control groups .
- Biochemical Markers : The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Case Study on Cancer Treatment :
- A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
- Case Study on Inflammation :
- In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced inflammation markers and improved histopathological scores compared to untreated controls.
Data Summary
Q & A
Q. What are the standard protocols for synthesizing 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one?
The compound is typically synthesized via a three-component coupling reaction involving 4-chlorobenzaldehyde, 2-naphthol, and 5,5-dimethylcyclohexane-1,3-dione. Catalysts such as dodecatungstophosphoric acid (PWA) under solvent-free conditions yield up to 92% efficiency at 60°C . Alternative methods include sulfamic acid or ionic liquid ([NMP]H₂PO₄)-mediated reactions, which reduce reaction times to 20–60 minutes . Key steps involve optimizing molar ratios (1:1:1 for aldehyde, naphthol, and diketone) and isolating the product via recrystallization (e.g., using ethanol) .
Q. How is the structural characterization of this compound performed?
Characterization relies on multimodal analytical techniques:
- 1H/13C NMR : Peaks at δ 0.97–1.16 ppm (gem-dimethyl groups), δ 5.69–5.78 ppm (methine proton), and aromatic protons (δ 7.14–7.91 ppm) confirm the scaffold .
- FT-IR : Absorbance at 1644–1655 cm⁻¹ (C=O stretch) and 2957–2960 cm⁻¹ (C-H of CH₃ groups) .
- X-ray crystallography : Reveals a boat-shaped pyran ring and enveloped cyclohexanone conformation, with the 4-chlorophenyl ring oriented at 87.39° to the pyran plane .
Advanced Research Questions
Q. How do catalyst systems influence the reaction efficiency and scalability?
Catalyst choice significantly impacts yield and sustainability:
- PWA : Achieves 92% yield in 1 hour at 60°C and is reusable for 3 cycles without loss of activity .
- Ionic liquids (e.g., [NMP]H₂PO₄) : Enable gram-scale synthesis with 88% yield in 20 minutes and reduce waste via aqueous workup .
- Caffeine-derived magnetic ionic liquids : Offer eco-friendly alternatives with 4-cycle reusability and comparable yields (~85%) . Electron-withdrawing substituents on aldehydes (e.g., -Cl, -Br) enhance reactivity compared to electron-donating groups (-OMe) .
Q. What is the mechanistic pathway for the formation of this compound?
The reaction proceeds via ortho-quinone methide (o-QM) intermediates :
- Acid-catalyzed condensation of aldehyde and 2-naphthol generates o-QM.
- Nucleophilic attack by 5,5-dimethylcyclohexane-1,3-dione forms a Michael adduct.
- Cyclization and dehydration yield the tetrahydrobenzoacridinone core . Computational studies suggest that steric effects from the gem-dimethyl group stabilize the transition state during cyclization .
Q. How do conformational features of the compound affect its physicochemical properties?
X-ray data show that the boat-shaped pyran ring and enveloped cyclohexanone create a rigid scaffold. The near-perpendicular orientation (87.39°) of the 4-chlorophenyl group minimizes steric hindrance, enhancing solubility in nonpolar solvents . This conformation also influences π-π stacking in crystal lattices, as evidenced by hydrogen-bonded dimerization (O-H···O distance: 2.89 Å) .
Q. How can researchers resolve contradictions in catalytic yield data across studies?
Discrepancies arise from variables such as:
- Catalyst loading : 5 mol% PWA vs. 20 mol% ionic liquids .
- Reaction medium : Solvent-free conditions favor faster kinetics but may require higher temperatures.
- Substrate electronic effects : Electron-deficient aldehydes consistently outperform electron-rich analogs . Standardizing reaction parameters (e.g., temperature, purity of reagents) and reporting turnover numbers (TON) can mitigate inconsistencies.
Q. What biological activities are associated with this compound, and how are they studied?
Derivatives exhibit antimycobacterial activity (e.g., against M. tuberculosis H37Rv, MIC: 2–8 µg/mL) via interactions with PanC enzyme active sites. Molecular docking reveals hydrogen bonding between the carbonyl group and Arg-133/His-170 residues . Cytotoxicity studies (HEK cell lines) show low toxicity (IC₅₀ > 50 µg/mL), supporting further optimization for therapeutic use .
Q. What green chemistry approaches are applicable to its synthesis?
Sustainable methods include:
- Solvent-free conditions : Reduce waste and energy use .
- Recyclable catalysts : PWA and ionic liquids achieve >90% recovery efficiency .
- Biobased catalysts : Caffeine-derived systems minimize heavy-metal contamination . Life-cycle assessments (LCAs) for these methods are recommended to quantify environmental benefits.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies binding poses in target proteins (e.g., PanC). For example, introducing -NO₂ or -Br substituents improves hydrophobic interactions with enzyme pockets .
Q. What strategies improve the reproducibility of scaled-up synthesis?
Key considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
